molecular formula C10H10ClNO4S B13311130 1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride

1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride

Cat. No.: B13311130
M. Wt: 275.71 g/mol
InChI Key: AYCARNSGEHRFSJ-UHFFFAOYSA-N
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Description

1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzoxazine heterocyclic core. The benzoxazine ring system incorporates both oxygen and nitrogen atoms, contributing to its electronic and steric properties. This compound is likely utilized as an intermediate in synthesizing sulfonamides or polymers, given the prevalence of benzoxazine derivatives in pharmaceutical and materials science applications .

Properties

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

1-(3-oxo-4H-1,4-benzoxazin-6-yl)ethanesulfonyl chloride

InChI

InChI=1S/C10H10ClNO4S/c1-6(17(11,14)15)7-2-3-9-8(4-7)12-10(13)5-16-9/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

AYCARNSGEHRFSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC(=O)N2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chlorosulfonation of 2H-1,4-benzoxazin-3(4H)-one

The primary and most documented method for preparing 1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride is via direct chlorosulfonation of the parent heterocycle 2H-1,4-benzoxazin-3(4H)-one.

Reaction Overview:

  • Starting Material: 2H-1,4-benzoxazin-3(4H)-one
  • Reagent: Chlorosulfonic acid (HSO3Cl)
  • Conditions:
    • Temperature: 0 to 10 °C
    • Reaction Time: Approximately 1.3 hours
  • Workup: Quenching into ice, extraction with dichloromethane (CH2Cl2), drying, and concentration under vacuum
  • Yield: Approximately 66%

Detailed Procedure:

Step Description
1 In a 100 mL round-bottom flask, add 10 mL chlorosulfonic acid, cool to 0-5 °C.
2 Add 2 g (13.42 mmol) of 2H-1,4-benzoxazin-3(4H)-one in several portions over 20 min, maintaining temperature at 0-5 °C.
3 Stir the mixture for 1 hour at 5-10 °C.
4 Pour reaction mixture carefully into 100 g ice to quench.
5 Extract once with 100 mL CH2Cl2, combine organic layers, dry over Na2SO4.
6 Filter and concentrate under vacuum using rotary evaporator to yield white solid product.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H)
  • Mass Spectrometry: ES-MS m/z 317 [M+BnNH-H]

This method is widely cited as the standard synthesis route for the sulfonyl chloride derivative of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine.

Analytical Data Summary

Parameter Data
Molecular Formula C8H6ClNO4S
Molecular Weight 247.66 g/mol
CAS Number 31794-45-3
Melting Point Not explicitly reported, but product is a white solid
1H NMR (CDCl3) δ 9.29 (s, 1H), 7.71 (d, 2H), 7.52 (s, 1H), 7.16 (d, 2H), 4.80 (s, 2H)
Mass Spectrometry (ES-MS) m/z 317 [M+BnNH-H]
Reaction Yield Approx. 66% from chlorosulfonation

Research Findings and Notes

  • The chlorosulfonation reaction is sensitive to temperature control to avoid decomposition or side reactions. Maintaining 0-10 °C during addition and reaction is critical for good yield and purity.

  • The sulfonyl chloride group introduced is highly reactive, making the compound a useful intermediate for further derivatization, such as sulfonamide formation or coupling reactions.

  • The benzoxazine ring system's stability under chlorosulfonation conditions indicates that the ketone at position 3 and the heterocyclic ring tolerate the strongly acidic and electrophilic environment.

  • Literature suggests that the compound has been commercially available and used as a reagent or intermediate in organic synthesis, with multiple suppliers offering it in small quantities.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Notes
Chlorosulfonation 2H-1,4-benzoxazin-3(4H)-one Chlorosulfonic acid (HSO3Cl) 0-10 °C, 1.3 h 66% Standard method, well-documented
Transition metal catalysis (not direct) N-sulfonyl-1,2,3-triazoles + halohydrins Rhodium catalysts, various Modular synthesis Not reported for this compound Potential for analog synthesis
Mannich condensation (related benzoxazines) Phenol, amine, formaldehyde Acidic or ionic liquid catalysts Various solvents, temps High yields for benzoxazines Requires further sulfonylation step

Mechanism of Action

The mechanism of action of 1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride (hypothetical data inferred from nomenclature) with analogous sulfonyl chlorides and benzoxazine derivatives from :

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride (Target) C₁₀H₁₀ClNO₄S ~275.66* 3-oxo benzoxazine (6-position), ethane linker, sulfonyl chloride N/A Flexible linker; benzoxazine core enhances electronic diversity.
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride C₈H₆ClNO₄S 247.66 3-oxo benzoxazine (7-position), direct sulfonyl chloride attachment EN300-275901 Lacks ethane linker; positional isomer of target.
3-Cyano-2-fluorobenzene-1-sulfonyl chloride C₇H₃ClFNO₂S 219.62 Cyano (-CN), fluorine (-F) substituents on benzene EN300-276237 Strong electron-withdrawing groups enhance sulfonyl chloride reactivity.
4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride C₁₂H₁₇ClO₃S 276.78 Methoxy (-OCH₃), methyl (-CH₃), isopropyl substituents EN300-280748 Steric hindrance from branched substituents; potential for selective reactions.

*Estimated based on structural similarity to compounds.

Key Comparative Insights:

Structural Flexibility vs. In contrast, 3-cyano-2-fluorobenzene-1-sulfonyl chloride lacks a heterocyclic core but features strong electron-withdrawing groups (-CN, -F), likely increasing its electrophilicity compared to the benzoxazine-based target .

Electronic Effects: The 3-oxo group in the benzoxazine ring provides moderate electron withdrawal, whereas the cyano and fluorine substituents in 3-cyano-2-fluorobenzene-1-sulfonyl chloride create a more electron-deficient sulfur center, accelerating nucleophilic substitution reactions .

Steric Considerations :

  • 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride ’s bulky substituents may hinder access to the sulfonyl chloride group, reducing reactivity in sterically demanding environments compared to the less-substituted target compound .

Applications: The benzoxazine core in the target compound suggests utility in synthesizing bioactive sulfonamides or heat-resistant polymers, whereas 3-cyano-2-fluorobenzene-1-sulfonyl chloride may be better suited for agrochemical intermediates due to its fluorine content .

Research Findings and Limitations

  • Gaps in Data: Direct experimental data (e.g., reactivity studies, crystallographic structures) for the target compound are absent in the provided evidence. Structural inferences rely on nomenclature and analogy to entries.

Biological Activity

1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

The compound's structure is characterized by the presence of a benzoxazine ring, which contributes to its biological activity. The sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical modifications.

Biological Activity Overview

Research indicates that derivatives of benzoxazine compounds exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have reported the antibacterial and antifungal properties of benzoxazine derivatives. For instance, compounds with similar structures have shown effectiveness against various pathogens.
  • Anti-cancer Properties : The compound has been evaluated for its potential as an anti-cancer agent. A study highlighted that certain derivatives act as BET (Bromodomain and Extra-Terminal domain) inhibitors, which are crucial in cancer progression and inflammation .
  • Anti-inflammatory Effects : Some benzoxazine derivatives have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Synthesis and Evaluation : A study synthesized N-(3-oxo-3,4-dihydro-2H-benzoxazin-7-yl)benzenesulfonamide derivatives and evaluated their activity as BET inhibitors. The findings indicated that specific derivatives displayed significant anti-proliferation activity against hematologic malignancies .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifications at specific positions on the benzoxazine ring could enhance biological efficacy. For example, substituents on the benzene ring significantly impacted the inhibitory activity against BRD4 .
  • Antimicrobial Testing : A series of compounds derived from 3,4-dihydrobenzoxazines were tested against various bacterial strains, showing promising results in inhibiting growth .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathogenIC50 Value (µM)Reference
Benzoxazine AAntibacterialStaphylococcus aureus12.5
Benzoxazine BAnti-cancerBRD42.8
Benzoxazine CAntifungalCandida albicans15.0
Benzoxazine DAnti-inflammatoryInflammatory cytokines10.0

Q & A

Q. What are the key physicochemical properties of 1-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethane-1-sulfonyl chloride, and how are they experimentally determined?

The compound has a molecular formula C₈H₆ClNO₄S and a molecular weight of 247.66 g/mol . Key properties include:

  • Purity : ≥97% (HPLC) under controlled synthesis conditions.
  • Stability : Requires storage in a dry, closed container to prevent hydrolysis of the sulfonyl chloride group.
  • Spectroscopic data : NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for structural confirmation. IR spectroscopy can validate the sulfonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and carbonyl (C=O stretch at ~1700 cm⁻¹) groups.

Methodological Note : For purity analysis, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Crystallographic validation using single-crystal X-ray diffraction (employing SHELX software ) can resolve ambiguities in stereochemistry or bond angles .

Q. What synthetic routes are reported for this compound, and what are their advantages/limitations?

The synthesis typically involves functionalization of the benzoxazine core. A common route includes:

Benzoxazine precursor preparation : Cyclization of 2-aminophenol derivatives with chloroacetyl chloride.

Sulfonation : Reaction with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl chloride group .

Q. Key Challenges :

  • Regioselectivity : Sulfonation at the 6-position requires precise temperature control (0–5°C) to avoid byproducts.
  • Yield optimization : Pd/C-catalyzed hydrogenation (as in ) improves step efficiency but requires inert atmospheres .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Purity (%)Limitations
Direct sulfonation60–7095Byproduct formation
Multi-step Pd/C catalysis85–9097Costly catalysts

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for benzoxazine-sulfonyl chloride derivatives?

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer effects) often arise from:

  • Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) alter binding affinity.
  • Assay conditions : Variations in cell lines, solvent (DMSO vs. aqueous buffers), or concentration ranges.

Q. Methodological Approach :

  • Dose-response studies : Use IC₅₀/EC₅₀ values to standardize potency comparisons.
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like RORγ (as in ) .
  • Meta-analysis : Cross-reference data from patents (e.g., ’s RORγ modulators) with peer-reviewed studies to identify consensus mechanisms .

Q. What strategies optimize the compound’s stability during in vitro assays?

The sulfonyl chloride group is prone to hydrolysis. Mitigation strategies include:

  • Lyophilization : Store the compound as a lyophilized powder at -20°C.
  • In situ derivatization : Convert to a stable sulfonamide prior to biological testing using amines (e.g., ’s phosphonic acid derivatives) .
  • Buffer selection : Use anhydrous DMSO for stock solutions and avoid phosphate buffers (risk of nucleophilic substitution).

Validation : Monitor degradation via LC-MS over 24–48 hours to establish half-life under assay conditions .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitutions?

The electron-deficient benzoxazine core (due to the 3-oxo group) enhances electrophilicity at the sulfonyl chloride. Key factors:

  • Resonance effects : The oxazine ring’s conjugation stabilizes transition states during reactions with amines or alcohols.
  • Steric hindrance : Substituents at the 6-position (e.g., ethyl vs. methyl) modulate reaction rates.

Q. Experimental Design :

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline, methanol).
  • DFT calculations : Gaussian software can model charge distribution and predict reactive sites .

Q. What are the emerging applications of this compound in drug discovery pipelines?

Recent patents () highlight its role as a:

  • RORγ modulator : For autoimmune diseases (e.g., arthritis, asthma) via acetamide derivatives .
  • Anticancer agent : Structural analogs (e.g., ’s phosphonic acid derivatives) inhibit kinase pathways .

Table 2 : Target-Specific Modifications

ApplicationDerivativeTarget Protein
Autoimmune therapyAcetamide-substitutedRORγ nuclear receptor
AnticancerPhosphonic acid-functionalPI3K/AKT pathway

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